REACTION_CXSMILES
|
[F:1][CH:2]([F:10])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:11]Cl>FC(F)(F)C1C=CC=C(C(F)(F)F)C=1.[Cl-].[K+]>[Cl:11][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[O:3][CH:2]([F:10])[F:1] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=CC=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C1=CC(=CC=C1)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
initial charge
|
Type
|
CUSTOM
|
Details
|
In the course of an hour
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was purged with nitrogen
|
Type
|
DISTILLATION
|
Details
|
subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)OC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |